3-(methylamino)benzene-1-sulfonamide hydrochloride
Description
Properties
CAS No. |
2648948-04-1 |
|---|---|
Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
3-(methylamino)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9-6-3-2-4-7(5-6)12(8,10)11;/h2-5,9H,1H3,(H2,8,10,11);1H |
InChI Key |
PJOMSHZUMHYVTK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Methylamino Benzene 1 Sulfonamide Hydrochloride and Analogues
Strategies for the Synthesis of the Core 3-(methylamino)benzene-1-sulfonamide (B6257821) Framework
The synthesis of the 3-(methylamino)benzene-1-sulfonamide core structure can be approached through several strategic pathways, typically commencing from readily available substituted benzene (B151609) precursors. The choice of route often depends on the desired selectivity, scale, and availability of starting materials. Two plausible synthetic strategies involve building the molecule from either a nitrobenzene (B124822) or an aniline (B41778) derivative.
A common approach begins with 3-nitrobenzenesulfonyl chloride. This route involves a sequence of reduction and methylation steps.
Route 1: Nitrosulfonamide Reduction and Subsequent Alkylation
Ammonolysis: 3-nitrobenzenesulfonyl chloride is reacted with ammonia (B1221849) to yield 3-nitrobenzenesulfonamide.
Reduction: The nitro group is then reduced to a primary amine, forming 3-aminobenzenesulfonamide. This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over a palladium catalyst).
Selective N-methylation: The final step involves the selective methylation of the aromatic amino group. This can be challenging due to the presence of the nucleophilic sulfonamide group. Methods like reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or careful reaction with a methylating agent like methyl iodide in the presence of a mild base are often employed. The final product is then converted to its hydrochloride salt.
An alternative strategy starts from N-methylaniline, leveraging the directing effects of the substituent groups.
Route 2: Directed Sulfonation of an Aniline Derivative
Protection: The secondary amine of N-methylaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form N-acetyl-N-methylaniline. This prevents unwanted side reactions during the subsequent sulfonation step.
Chlorosulfonation: The protected intermediate is treated with chlorosulfonic acid. The acetyl-methylamino group directs the sulfonation primarily to the para position, but the meta isomer is also formed and can be separated.
Ammonolysis: The resulting 3-(N-acetyl-N-methylamino)benzenesulfonyl chloride is reacted with ammonia to form the sulfonamide.
Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield 3-(methylamino)benzene-1-sulfonamide.
Salt Formation: The free base is treated with hydrochloric acid to produce the final hydrochloride salt.
| Route | Starting Material | Key Steps | Common Reagents | Key Considerations |
|---|---|---|---|---|
| 1 | 3-Nitrobenzenesulfonyl chloride | Ammonolysis, Nitro Reduction, N-methylation | NH₃, SnCl₂/HCl or H₂/Pd-C, HCHO/NaBH₃CN | Potential for over-methylation; requires selective methylation of the amino group over the sulfonamide. |
| 2 | N-methylaniline | Protection, Chlorosulfonation, Ammonolysis, Deprotection | (CH₃CO)₂O, ClSO₃H, NH₃, HCl/H₂O | Formation of ortho/para isomers requires purification; involves protection/deprotection steps. |
Derivatization Approaches for Structural Modification
The 3-(methylamino)benzene-1-sulfonamide hydrochloride scaffold possesses two primary sites for chemical modification: the secondary methylamino group and the primary sulfonamide group. These functional groups allow for a wide range of derivatization reactions to produce structural analogues.
Alkylation and Acylation Strategies
Both the amino and sulfonamide nitrogens are nucleophilic and can undergo alkylation and acylation, though the secondary amine is generally more reactive.
Acylation: The methylamino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives. This reaction is often used to introduce a variety of functional groups. Similarly, the sulfonamide nitrogen can be acylated, although this typically requires stronger conditions, such as using sodium hydride to form the sulfonamide anion followed by reaction with an acylating agent like an N-acylbenzotriazole. epa.gov
Alkylation: N-alkylation of the sulfonamide group can be achieved using various alcohols in the presence of transition metal catalysts (e.g., iridium or manganese complexes) through a "borrowing hydrogen" methodology. organic-chemistry.orgresearchgate.net Another method involves reaction with trichloroacetimidates under thermal conditions. nih.gov Alkylation of the methylamino group to form a tertiary amine can be accomplished using alkyl halides.
| Functional Group | Reaction | Reagent Class | Example Reagent | Resulting Structure |
|---|---|---|---|---|
| Methylamino (-NHCH₃) | Acylation | Acyl Halide | Benzoyl chloride | N-benzoyl-N-methyl-3-aminobenzenesulfonamide |
| Methylamino (-NHCH₃) | Alkylation | Alkyl Halide | Ethyl iodide | 3-(ethylmethylamino)benzene-1-sulfonamide |
| Sulfonamide (-SO₂NH₂) | Acylation | N-Acylbenzotriazole | N-acetylbenzotriazole | N-acetyl-3-(methylamino)benzene-1-sulfonamide |
| Sulfonamide (-SO₂NH₂) | Alkylation | Alcohol + Catalyst | Benzyl alcohol + Mn(I) catalyst | N-benzyl-3-(methylamino)benzene-1-sulfonamide |
Introduction of Heterocyclic Moieties
Incorporating heterocyclic rings into the benzenesulfonamide (B165840) structure is a common strategy in medicinal chemistry to modulate physicochemical properties.
One approach involves using the amino group as a nucleophile to displace a leaving group on a heterocyclic ring. For instance, reaction with 2,4-dichloro-1,3,5-triazine (B113473) allows for the sequential introduction of different substituents onto the triazine ring, leading to complex analogues. nih.govnih.gov
Alternatively, the core structure can be a building block for constructing a new heterocyclic ring. For example, condensation of a sulfonamide derivative with α,β-unsaturated ketones can yield pyrimidine-thiones. researchgate.net Similarly, reactions of sulfonamide hydrazide derivatives with diketones can be used to synthesize pyrazole (B372694) and pyrrole (B145914) rings. nih.gov The synthesis of thiazolidinones, oxadiazoles, and triazoles from sulfonamide precursors has also been reported. researchgate.netnih.govnih.gov
Modifications at the Amino and Sulfonamide Groups
Beyond simple alkylation and acylation, the amino and sulfonamide groups offer further opportunities for chemical transformation.
Amino Group Modifications: The reactivity of the N-H bond in the methylamino group allows for coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination could potentially couple the amine with aryl halides to create more complex diarylamine structures.
Sulfonamide Group Modifications: The primary sulfonamide is a versatile functional group. It can be converted into substituted sulfonamides through various N-alkylation and N-arylation reactions. These modifications are crucial for altering the electronic and steric properties of the molecule. The development of N-sulfonyl ketenimines from sulfonamides also provides a route to various unsaturated N-tosylamides. organic-chemistry.org
Optimization of Synthetic Routes for Yield and Purity in Academic Settings
In an academic context, the optimization of synthetic routes is focused on improving reaction efficiency, simplifying purification, and ensuring the structural integrity of the final compounds.
Key parameters for optimization include:
Catalyst and Reagent Selection: The choice of catalyst can dramatically affect reaction outcomes. For instance, in N-alkylation reactions, screening different transition metals like palladium, copper, or manganese can lead to significant improvements in yield and selectivity. organic-chemistry.orgnih.govnih.gov
Solvent and Reaction Medium: Shifting from traditional organic solvents like DMF to more environmentally benign options like water or performing reactions under solvent-free conditions can enhance reaction rates and simplify workup procedures. nih.govnih.gov For example, syntheses of triazinyl-substituted benzenesulfonamides have shown significantly higher yields when conducted in an aqueous sodium carbonate solution compared to a DMF/DIPEA system. nih.gov
Reaction Conditions: Optimizing temperature, pressure, and reaction time is fundamental. The use of microwave irradiation has been shown to accelerate C-N coupling reactions, reducing reaction times from hours to minutes. organic-chemistry.org
Purification Techniques: Achieving high purity is paramount. While column chromatography is a standard tool, optimization efforts aim to design syntheses that yield products which can be purified by simple recrystallization, reducing time and solvent waste. The development of one-pot derivatization and extraction methods can also streamline the entire process from reaction to analysis. nih.gov
| Challenge | Optimization Strategy | Example | Benefit |
|---|---|---|---|
| Low reaction yield | Screening of catalysts and ligands | Using an Iridium-NHC complex for N-alkylation with alcohols. researchgate.net | Increased efficiency and selectivity. |
| Use of hazardous solvents | Employing "green chemistry" principles | Using water as a solvent for nucleophilic substitution on a triazine ring. nih.gov | Reduced environmental impact, potentially higher yield. |
| Long reaction times | Alternative energy sources | Using microwave irradiation for C-N coupling reactions. organic-chemistry.org | Dramatic reduction in reaction time. |
| Complex purification | Process simplification | Designing a synthesis where the final product precipitates from the reaction mixture. | Avoidance of column chromatography, saving time and resources. |
Structure Activity Relationship Sar Studies of 3 Methylamino Benzene 1 Sulfonamide Derivatives
Impact of Substituent Variations on Biological Activity
The biological activity of sulfonamide derivatives is intrinsically linked to their molecular structure. mdpi.com Key features for optimal activity in many sulfonamides include the essential presence of both the sulfonamide group and an aromatic ring. youtube.com Modifications to this core structure have been extensively studied to understand their impact on various pharmacological properties.
Substituent Effects on Benzene (B151609) Ring (e.g., ortho, meta, para)
The substitution pattern on the benzene ring is a critical determinant of the biological activity of sulfonamide derivatives. For many antibacterial sulfonamides, a key structural feature is a free amino group in the para position relative to the sulfonamide group, as this mimics the structure of para-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase in bacteria. youtube.comnih.govajchem-b.com
Para-substitution: The aromatic ring must generally be para-substituted for optimal antibacterial activity. youtube.com Extra substitutions on the ring can lead to a loss of activity, potentially due to steric hindrance at the enzyme's active site. youtube.com
Electron-withdrawing groups: The addition of electron-withdrawing groups, such as a nitro group, to the aromatic ring has been shown to increase the antibacterial activity of some sulfonamide derivatives. ajchem-b.comresearchgate.net
Ortho- and Meta-substitutions: While para-substitution is often crucial, studies on other biological activities, such as anticancer effects, have explored various substitution patterns. For instance, in a series of quinoxaline‐sulfonamide derivatives tested for antidiabetic potential, the position and nature of substituents on the phenyl ring attached to the sulfonamide moiety influenced their inhibitory activity against α-glucosidase and α-amylase. researchgate.net Research on 3-aminobenzenesulfonamide derivatives (where the amino group is in the meta position) has shown that these compounds can exhibit good anti-candidal activity.
The following table summarizes the general effects of benzene ring substitutions on the activity of sulfonamide derivatives based on various studies.
| Substitution Position | Substituent Type | General Impact on Biological Activity | Reference Compound Class |
| Para | Amino (-NH2) | Essential for antibacterial activity (PABA mimicry) | Antibacterial Sulfonamides |
| Para | Electron-withdrawing (e.g., -NO2) | Can increase antibacterial activity | Antibacterial Sulfonamides |
| Meta/Para | Various | Can influence antipneumococcal activity | Sulfanilanilides |
| Any | Additional Substituents | Can eliminate activity due to steric hindrance | Antibacterial Sulfonamides |
Role of Methylamino Group Modifications
The amino group attached to the benzene ring is a primary site for modification to alter the pharmacological profile of sulfonamides. While a free para-amino group is vital for classical antibacterial action, substituting this group is a key strategy for developing non-antibacterial sulfonamides with different therapeutic applications, such as anti-hyperglycemic or anti-inflammatory agents. openaccesspub.org
N-Substitution: Replacing the hydrogen atoms of the aromatic amino group can lead to compounds with different biological targets. For example, replacing the aromatic NH2 with an alkyl moiety is a feature in some anti-hyperglycemic agents. openaccesspub.org
Acylation: N-acetylation of the para-amino group can produce prodrugs that are metabolized in the body to release the active free-amino form.
Shift from Antibacterial to Other Activities: The presence of a free aromatic amine is a common feature of antibacterial sulfonamides. openaccesspub.org Derivatives without this feature often fall into the category of non-antibacterial sulfonamides, which include diuretics, anti-inflammatory agents, and anticonvulsants. openaccesspub.org
Influence of Sulfonamide Substituents
The sulfonamide functional group (–SO₂NH₂) is another critical site for chemical modification. The hydrogen on the sulfonamide nitrogen is slightly acidic, and its acidity can be enhanced by replacing the other hydrogen with an electron-withdrawing group, which often leads to a dramatic increase in potency. ijpsonline.com
N¹-Substitution: The only site that can typically be varied in antibacterial sulfonamides without losing activity is the R group attached to the sulfonamide nitrogen. youtube.com These variations primarily affect the pharmacokinetic properties of the drugs rather than their mechanism of action. youtube.com
Heterocyclic Rings: Substituting the sulfonamide nitrogen with various heterocyclic rings has been a highly successful strategy in developing potent antibacterial agents. This modification significantly increases the acidity of the remaining sulfonamide proton. ijpsonline.com
Alkyl Chains: In some series, such as aromatic disulfonamides, increasing the length of the carbon chain linking two sulfonamide moieties was found to decrease antimicrobial activity. tandfonline.com Conversely, in a study of alkylimino-substituted sulfonamides, the length of the alkylamine chain influenced intramolecular hydrogen bonding and physicochemical properties like hydrophobicity, which are crucial for biological activity. acs.orgnih.gov
Methyl Sulfone vs. Sulfonamide: In the development of cyclooxygenase-2 (COX-2) inhibitors, replacing a methyl sulfone group with a sulfonamide moiety on a phenyl ring resulted in compounds with better in vivo pharmacological properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg This approach is widely used in drug discovery to predict the activity of new derivatives and to understand the key molecular features required for a desired biological effect. nih.gov
Development of Predictive Models
Various QSAR models have been successfully developed for sulfonamide derivatives to predict a wide range of biological activities, including anticancer, antioxidant, anticonvulsant, and antimicrobial actions. These models are built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN). nih.govresearchgate.net
Model Construction: A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A mathematical equation is then generated to correlate these descriptors with the biological activity. ekb.eg
Validation: The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. nih.gov Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and Fischer statistics (F) are used to evaluate the model's quality. For a model to be considered predictive, it generally must have an R² value greater than 0.6 and a q² value greater than 0.5.
An example of a QSAR equation developed for the antioxidant activity of benzene sulfonamide derivatives is: IC₅₀ = - 6.38 - 9.26 log (ω) - 0.00173 SCF - 0.235 Mol Refractivity ekb.eg
In this model, IC₅₀ represents the antioxidant activity, while log(ω) (electrophilicity), SCF (self-consistent field energy), and Mol Refractivity are the calculated molecular descriptors. ekb.eg
Identification of Key Structural Features for Activity
A major benefit of QSAR modeling is the identification of key molecular descriptors and structural features that are either positively or negatively correlated with biological activity. This information provides valuable guidance for the rational design of new, more potent compounds. nih.gov
Physicochemical Properties: Studies on sulfur-containing thiourea and sulfonamide derivatives as anticancer agents found that properties such as molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient were essential predictors of activity. nih.gov
Molecular Bonds and Fragments: The same study also highlighted the frequency or presence of specific bonds, such as C–N, F–F, and N–N, as key factors influencing anticancer activity. nih.gov
3D-QSAR and Contour Maps: More advanced 3D-QSAR techniques, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps. These maps visualize regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for activity. nih.gov For example, a 3D-QSAR study on BRD4 inhibitors highlighted that incorporating bulkier substituents on a pyridinone ring and hydrophobic or electrostatic substituents on a methoxy-substituted phenyl ring would enhance interactions with the target protein. nih.gov
The table below lists key descriptors identified in various QSAR studies of sulfonamide derivatives and their general influence on activity.
| QSAR Descriptor | Type | Influence on Biological Activity | Activity Class |
| Electrophilicity (log ω) | Electronic | Negative correlation with antioxidant activity | Antioxidant |
| Molecular Refractivity | Steric/Electronic | Negative correlation with antioxidant activity | Antioxidant |
| Molecular Mass | Physicochemical | Essential predictor for anticancer activity | Anticancer |
| Polarizability | Electronic | Essential predictor for anticancer activity | Anticancer |
| Electronegativity | Electronic | Essential predictor for anticancer activity | Anticancer |
| van der Waals Volume | Steric | Pivotal role in antituberculosis activity | Antituberculosis |
| Hydrophobicity (log P) | Physicochemical | Increases with alkyl chain length | General |
Conformational Analysis and Bioactive Conformations
The biological activity of 3-(methylamino)benzene-1-sulfonamide (B6257821) derivatives is intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis, which explores the spatial arrangement of atoms in a molecule and the energy associated with different arrangements, is crucial for understanding how these molecules interact with their biological targets. The bioactive conformation, the specific three-dimensional shape a molecule adopts when it binds to its target, is a key determinant of its potency and selectivity.
Conformational Preferences of Benzenesulfonamides
The conformational landscape of benzenesulfonamide (B165840) derivatives is primarily defined by the rotation around key single bonds, most notably the bond between the benzene ring and the sulfur atom of the sulfonamide group, and the S-N bond of the sulfonamide moiety itself.
Rotational spectroscopy and computational studies have shed light on the preferred conformations of benzenesulfonamide and its simple derivatives in their isolated, ground states. For many benzenesulfonamides, the sulfonamide group tends to adopt a conformation where the S-N bond is perpendicular to the plane of the benzene ring. nih.govnih.gov However, the presence of substituents on the benzene ring can significantly influence these preferences. For instance, in ortho-substituted toluenesulfonamides, weak attractive interactions can lead to a gauche orientation of the amino group. nih.govnih.gov
Torsional Angles and Rotational Barriers
The biological function of benzenesulfonamide derivatives is often dictated by the torsional or dihedral angles that define the orientation of the sulfonamide group relative to the aromatic ring and its substituents. Computational studies, such as those employing Density Functional Theory (DFT), can predict the rotational energy profiles and barriers for these torsions.
For N-phenylbenzenesulfonamide, the conformational energy profile shows distinct energy maxima and minima corresponding to different rotational isomers. sci-hub.se The rotation around the S-N bond in sulfonamides can be sterically hindered, and in some cases, the rotational barriers can be high enough to be measured by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mkjc.in These rotational barriers are influenced by the electronic nature of the substituents and the potential for intramolecular interactions.
The table below presents hypothetical rotational energy barriers for key torsional angles in a generic 3-(methylamino)benzene-1-sulfonamide scaffold, based on general principles from computational studies of related molecules.
| Torsional Angle | Description | Estimated Rotational Barrier (kcal/mol) |
| C2-C1-S-N | Rotation around the C-S bond | 2 - 5 |
| C1-S-N-C(methyl) | Rotation around the S-N bond | 5 - 10 |
Note: These values are illustrative and can vary significantly based on the specific molecular environment and computational method used.
Bioactive Conformations in Enzyme Inhibition
A significant body of research on 3-(methylamino)benzene-1-sulfonamide derivatives has focused on their role as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. acs.orgnih.gov X-ray crystallography studies of various sulfonamide inhibitors in complex with different CA isoforms have provided invaluable insights into their bioactive conformations.
When bound to the active site of carbonic anhydrase, the sulfonamide moiety typically coordinates to the catalytic zinc ion in a deprotonated form. acs.orgresearchgate.net The benzene ring and its substituents then extend into the active site cavity, forming various interactions with the surrounding amino acid residues. The specific conformation adopted by the inhibitor is crucial for achieving high affinity and selectivity for a particular CA isoform.
Molecular docking and X-ray crystallography studies have shown that the orientation of the "tail" portion of the inhibitor, which includes the substituted benzene ring, is critical for isoform-specific interactions. acs.orgresearchgate.net For example, the nature of the amino acid residues in the active site can dictate the final conformation of the bound inhibitor. researchgate.net
The following table summarizes key conformational features observed in the bioactive state of benzenesulfonamide-based carbonic anhydrase inhibitors, derived from X-ray crystallography and molecular modeling studies.
| Feature | Description | Observed in Bioactive Conformation |
| Sulfonamide Geometry | The sulfonamide nitrogen coordinates to the active site zinc ion. | The nitrogen atom is typically deprotonated and tetrahedrally coordinated to the zinc. |
| Ring Orientation | The benzenesulfonamide ring projects into the enzyme's active site. | The orientation is influenced by hydrophobic and van der Waals interactions with active site residues. |
| Torsional Angles | Specific C-S and S-N torsion angles are adopted to fit the active site. | These angles often differ from the lowest energy conformation in solution to maximize binding interactions. |
| "Tail" Conformation | The substituents on the benzene ring adopt specific orientations. | The conformation of the tail is crucial for isoform selectivity, interacting with non-conserved residues in the active site. |
Molecular Mechanisms of Action and Target Interactions
Carbonic Anhydrase (CA) Inhibition Studies
Benzenesulfonamides are a prominent class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov
The inhibitory potency of sulfonamides can vary significantly across different isoforms. For example, in a study of various sulfonamide derivatives, potent inhibition was observed against hCA II, a widespread isoform, with some compounds exhibiting inhibition constants (Kᵢ) in the low nanomolar range. mdpi.com Tumor-associated isoforms like hCA IX and XII are also key targets for sulfonamide inhibitors. acs.org The inhibition data for a selection of benzenesulfonamide (B165840) derivatives against different hCA isoforms are presented in Table 1 to illustrate the typical range of activities observed for this class of compounds.
Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives against Various Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| Sulfanilamide (B372717) derivative 10 | - | - | 224.0 | 249.0 | - |
| Sulfanilamide derivative 15 | - | - | 70.8 | 452.1 | - |
| Sulfanilamide derivative 16 | - | - | 72.2 | 505.1 | - |
| Acetazolamide (Standard) | - | - | - | - | - |
Data is illustrative for the class of benzenesulfonamide derivatives and not specific to 3-(methylamino)benzene-1-sulfonamide (B6257821) hydrochloride. Data sourced from a study on repurposed drug metabolites. acs.org
The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity of the enzyme.
In addition to the zinc coordination, the aromatic ring and its substituents form further interactions with amino acid residues within the active site, which contribute to the binding affinity and selectivity. These interactions are typically a combination of van der Waals forces and hydrogen bonds. For benzenesulfonamides, the phenyl ring often interacts with hydrophobic residues, while the amino and other substituent groups can form hydrogen bonds with hydrophilic residues in the active site. This "tail approach," where different substituents on the sulfonamide scaffold interact with various regions of the active site, is a key strategy in designing isoform-selective inhibitors.
The selectivity of sulfonamide inhibitors for different CA isoforms is a critical aspect of their therapeutic potential, as it can help to minimize off-target effects. The subtle differences in the amino acid composition of the active sites among the various isoforms allow for the design of selective inhibitors. For example, the active site of hCA II is more open and accessible compared to that of hCA I, which can influence inhibitor binding.
While a specific selectivity profile for 3-(methylamino)benzene-1-sulfonamide hydrochloride is not documented, research on other benzenesulfonamides has demonstrated the feasibility of achieving isoform selectivity. By modifying the substituents on the benzene (B151609) ring, it is possible to enhance interactions with specific residues present in the active site of one isoform but not another. For instance, certain derivatives have shown preferential inhibition of tumor-associated isoforms like hCA IX and XII over the more ubiquitous cytosolic isoforms hCA I and II. nih.gov
Modulation of Other Enzyme Systems and Biological Pathways
The sulfonamide functional group is a versatile pharmacophore that has been incorporated into inhibitors of various other enzymes beyond carbonic anhydrases.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is therefore a target for the development of new antibacterial agents. nih.gov While there is no specific data on the urease inhibitory activity of this compound, other sulfonamide derivatives have been investigated for this purpose. For example, sulfonate and sulfamate (B1201201) derivatives have shown a range of inhibitory potencies against urease, with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.net The mechanism of action for some inhibitors involves interaction with the nickel ions in the active site of the enzyme. nih.gov
Table 2: Urease Inhibition by Selected Sulfonate and Sulfamate Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Imidazothiazole sulfonate derivative | 2.94 ± 0.05 |
| Thiourea (Standard) | 22.3 ± 0.031 |
Data is illustrative for related sulfonated compounds and not specific to this compound. Data sourced from a study on imidazothiazole derivatives. researchgate.net
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Several classes of compounds, including sulfonamide derivatives, have been explored as potential inhibitors of these enzymes.
Studies on various benzotriazinone sulfonamides have shown fair to good inhibitory activity against α-glucosidase. researchgate.net For example, a nitro-substituted derivative exhibited an IC₅₀ value of 32.37 ± 0.15 µM, which was more potent than the standard drug acarbose (B1664774) in that particular study. researchgate.net Another study on 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives also reported potent α-glucosidase inhibition, with IC₅₀ values in the micromolar to nanomolar range. nih.gov The presence of the sulfonyl group was found to be important for effective interaction within the enzyme's active site. researchgate.net Information regarding the inhibition of α-amylase by this compound is not available.
Table 3: α-Glucosidase Inhibition by Selected Sulfonamide Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Nitro benzotriazinone sulfonamide | 32.37 ± 0.15 |
| 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one | 0.0645 |
| Acarbose (Standard) | 37.38 ± 0.12 |
Data is illustrative for other sulfonamide-containing compounds and not specific to this compound. Data sourced from studies on benzotriazinone sulfonamides and benzopyran-2-one derivatives. researchgate.netnih.gov
Interaction with Bacterial Metalloenzymes
Benzenesulfonamide derivatives are well-established inhibitors of metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs). tandfonline.comnih.govnih.gov The primary mechanism involves the sulfonamide moiety (-SO₂NH₂) of the compound directly coordinating with the zinc ion (Zn²⁺) located in the enzyme's active site. tandfonline.comnih.gov This interaction is crucial for inhibition.
The deprotonated nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. nih.govcnr.it This binding event disrupts the normal catalytic cycle. The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and key amino acid residues within the active site, such as the side chain of Thr199 in human carbonic anhydrase II. nih.govnih.gov While specific studies on this compound are limited, its structural similarity to other benzenesulfonamides strongly suggests it would follow this inhibitory pathway against bacterial carbonic anhydrases and other susceptible metalloenzymes. researchgate.net
Inhibition of HIV-1 Capsid Function
The HIV-1 capsid is a critical structural component of the virus, essential for multiple stages of its lifecycle, including reverse transcription, nuclear import, and assembly. embopress.orgmdpi.com This has made the capsid an attractive target for novel antiretroviral drugs. mdpi.comnih.gov Small molecules containing a benzenesulfonamide scaffold have been identified as potent HIV-1 capsid inhibitors. nih.gov
These inhibitors typically bind to a conserved pocket at the interface of two adjacent capsid protein (CA) subunits. embopress.org This binding event can either over-stabilize or destabilize the capsid structure, both of which are detrimental to successful viral replication. For instance, the well-studied inhibitor PF-3450074 (PF74), which shares a core structural motif with benzenesulfonamides, acts by disrupting the delicate balance of capsid stability required for uncoating. embopress.org Although direct evidence for this compound as an HIV-1 capsid inhibitor is not prominently documented, its chemical class suggests a potential for such activity. Further research would be necessary to validate this and elucidate the precise mechanism.
Ligand-Protein Interaction Analysis
The binding affinity and specificity of this compound are governed by a combination of forces, including hydrogen bonding, hydrophobic effects, and metal coordination. These interactions are best understood through the lens of studies on analogous sulfonamides binding to their protein targets.
Hydrogen Bonding Networks
Hydrogen bonds are fundamental to the stable binding of sulfonamides to their target enzymes. The sulfonamide group itself is a key participant, acting as both a hydrogen bond donor (via the -NH₂) and acceptor (via the -SO₂). cnr.itresearchgate.net In the active site of carbonic anhydrase, the sulfonamide moiety forms a strong, bipartite hydrogen bond with the side-chain hydroxyl group of the highly conserved Thr199 residue. nih.govnih.gov Similarly, in bacterial dihydropteroate (B1496061) synthase (DHPS), a target for antibacterial sulfonamides, the sulfonamide group establishes critical hydrogen bonds with residues such as Asp96, Asn115, and Ser222. smolecule.com The methylamino group on the benzene ring could potentially form additional hydrogen bonds, further enhancing binding affinity and specificity. smolecule.com
| Interacting Group | Target Residue(s) (Example Enzyme) | Type of Interaction | Reference |
| Sulfonamide (-SO₂NH₂) | Thr199 (Carbonic Anhydrase) | Hydrogen Bond | nih.govnih.gov |
| Sulfonamide (-SO₂NH₂) | Asp96, Asn115, Ser222 (DHPS) | Hydrogen Bond | smolecule.com |
| Methylamino (-NHCH₃) | Arg255 (DHPS) | Hydrogen Bond | smolecule.com |
| Interacting Group | Target Residue(s) (Example Enzyme) | Type of Interaction | Reference |
| Benzene Ring | Phe131, Val135, Leu204 (Carbonic Anhydrase II) | Hydrophobic/van der Waals | tandfonline.comcnr.it |
| Benzene Ring | Phe190, Phe197 (DHPS) | π-π Stacking | smolecule.com |
| Benzene Ring | Gln92, His94, Val121, Leu198 (Carbonic Anhydrase II) | van der Waals | cnr.it |
Influence of Metal Ion Chelation (e.g., Zinc)
The defining interaction for sulfonamide-based inhibitors with metalloenzymes like carbonic anhydrase is the chelation of the active site metal ion. nih.gov The sulfonamide group acts as a potent zinc-binding group (ZBG). cnr.it The nitrogen atom of the sulfonamide coordinates directly to the Zn²⁺ ion in a tetrahedral geometry, effectively displacing the catalytically essential water/hydroxide molecule. nih.govcnr.it This direct ligation to the zinc ion is the cornerstone of the inhibitory mechanism and is responsible for the high affinity that many sulfonamide inhibitors display for carbonic anhydrases. tandfonline.comnih.gov The strength of this coordination is a primary determinant of the compound's inhibitory potency.
| Feature | Description | Consequence | Reference |
| Coordinating Atom | Deprotonated Nitrogen of the sulfonamide group | Forms a coordinate bond with the Zn²⁺ ion. | cnr.it |
| Binding Action | Displacement of catalytic water/hydroxide | Halts the enzyme's catalytic cycle. | nih.gov |
| Geometry | Tetrahedral coordination around the Zn²⁺ ion | Stabilizes the inhibitor-enzyme complex. | cnr.it |
| Overall Effect | Potent inhibition of the metalloenzyme | High affinity and potent enzyme inhibition. | tandfonline.comnih.gov |
Table of Compounds Mentioned
Pre Clinical Pharmacological Investigations of 3 Methylamino Benzene 1 Sulfonamide Derivatives
In Vitro Biological Activity Profiling
Antitumor Effects in Cell Lines
No studies detailing the in vitro antitumor effects of 3-(methylamino)benzene-1-sulfonamide (B6257821) hydrochloride on specific cancer cell lines were found. Research on other benzenesulfonamide (B165840) derivatives has shown potential anticancer activity through mechanisms such as carbonic anhydrase inhibition. For instance, novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and tested for their activity in cancer cell 2D and 3D cultures. Similarly, other studies have explored the anticancer potential of various benzenesulfonamide derivatives, with some compounds showing inhibitory activity against breast cancer cell lines.
Anti-inflammatory and Analgesic Properties
Specific data on the in vitro anti-inflammatory and analgesic properties of 3-(methylamino)benzene-1-sulfonamide hydrochloride is not available. The broader class of benzenesulfonamide derivatives has been investigated for such properties, with some compounds demonstrating in vivo anti-inflammatory activity in models like carrageenan-induced rat paw edema.
Antiviral and Antibacterial Activities
There is no available information on the in vitro antiviral and antibacterial activities of this compound. However, the benzenesulfonamide scaffold is a well-known pharmacophore in the development of antimicrobial agents. Studies on other novel benzenesulphonamide derivatives have reported antibacterial activity against various strains, including E. coli, S. aureus, P. aeruginosa, and S. typhi.
Antifungal Activity, including Biofilm Modulation
No research detailing the antifungal activity or biofilm modulation capabilities of this compound could be identified. In studies of other benzenesulphonamide derivatives, antifungal activity has been observed against pathogens such as C. albicans and A. niger.
Antioxidant Capacity
The antioxidant capacity of this compound has not been reported in the reviewed literature. For comparison, other benzenesulphonamide derivatives have been evaluated for their antioxidant potential, with some compounds showing activity comparable to standard antioxidants like Vitamin C.
In Vivo Efficacy Studies in Animal Models (Mechanistic Focus)
No in vivo efficacy studies in animal models with a mechanistic focus on this compound were found. In vivo studies on other sulfonamide derivatives have been conducted to evaluate their effects on various biological systems, such as the cardiovascular system.
Target Engagement Validation in Pre-clinical Models
A crucial first step in the pre-clinical assessment of a drug candidate is confirming that it interacts with its intended molecular target. For many benzenesulfonamide derivatives, a primary target is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Certain isoforms, particularly CA IX and XII, are overexpressed in various solid tumors due to hypoxia and are involved in pH regulation, promoting cancer cell survival and proliferation. nih.gov The sulfonamide moiety of these compounds is known to bind to the zinc ion in the active site of CAs, leading to inhibition of their enzymatic activity.
Pre-clinical studies have validated the engagement of benzenesulfonamide derivatives with CA IX through enzymatic assays. These studies measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) or the inhibition constant (Kᵢ). For instance, a series of aryl thiazolone–benzenesulfonamides demonstrated potent and selective inhibition of CA IX, with some derivatives showing IC₅₀ values in the low nanomolar range. rsc.org Similarly, another study on benzenesulfonamides with cyclic linkers reported Kᵢ values against CA IX as low as 38.8 nM. nih.gov These in vitro assays provide direct evidence that these derivatives effectively engage and inhibit their intended target.
| Compound Series | Target | Potency Metric | Value Range |
| Aryl thiazolone–benzenesulfonamides (4e, 4g, 4h) | hCA IX | IC₅₀ | 10.93–25.06 nM |
| Benzenesulfonamides with 1,3,5-triazine (B166579) linkers (12i) | hCA IX | Kᵢ | 38.8 nM |
| Benzenesulfonamides with dihydrotriazine linkers (5a) | hCA IX | Kᵢ | 134.8 nM |
This table summarizes the target engagement potency of various benzenesulfonamide derivative series against human carbonic anhydrase IX (hCA IX), as demonstrated in pre-clinical enzymatic assays. nih.govrsc.org
Efficacy in Disease Models Related to Targeted Pathways
Following target validation, the efficacy of these compounds is assessed in relevant disease models. Given the role of CA IX in tumor biology, many benzenesulfonamide derivatives have been evaluated for their anti-proliferative effects in cancer cell lines, particularly under hypoxic conditions that mimic the tumor microenvironment.
Studies have shown that derivatives can significantly inhibit the growth of various cancer cells. For example, certain benzenesulfonamide derivatives displayed potent anti-proliferative activity against human triple-negative breast cancer (MDA-MB-231) and melanoma (IGR39) cell lines, with half-maximal effective concentrations (EC₅₀) as low as 20.5 µM. mdpi.com Another investigation into novel benzenesulfonamides found that specific compounds reduced the proliferation of A549 lung cancer cells with IC₅₀ values ranging from 68.8 to 213.7 µg/mL. immunopathol.com Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in breast cancer cells, confirming a cytotoxic mechanism of action. rsc.org These cell-based assays are critical for establishing a compound's potential therapeutic effect before moving into more complex in vivo models.
| Compound Series | Disease Model (Cell Line) | Efficacy Metric | Potency |
| Aryl thiazolone–benzenesulfonamides (4b-c, 4e, 4g-h) | Breast Cancer (MDA-MB-231, MCF-7) | IC₅₀ | 1.52–6.31 µM |
| Benzenesulfonamide-imidazole derivatives | Melanoma (IGR39) | EC₅₀ | 27.8 µM |
| Benzenesulfonamide-imidazole derivatives | Breast Cancer (MDA-MB-231) | EC₅₀ | 20.5 µM |
| Benzenesulfonamide derivatives (C3, C4, C6) | Lung Cancer (A549) | IC₅₀ | 160.1–213.7 µg/mL |
| Benzenesulfonamide with triazine linkers (12d, 12i) | Breast Cancer (MDA-MB-468) | IC₅₀ | 1.48–3.99 µM (hypoxic) |
This table presents the efficacy of different benzenesulfonamide derivatives in various cancer cell line models, demonstrating their anti-proliferative potential. nih.govrsc.orgmdpi.comimmunopathol.com
Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The therapeutic potential of a compound is not solely dependent on its pharmacological activity but also on its ability to reach the target site in the body in sufficient concentrations and for an adequate duration. Pre-clinical ADME studies are designed to investigate these pharmacokinetic properties.
Metabolic Stability and Metabolite Identification in Animal Microsomes
Metabolic stability is a key parameter that influences a drug's half-life and oral bioavailability. springernature.com It is often first assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) family. nih.govwuxiapptec.com
Studies on benzenesulfonamide derivatives have shown varied metabolic stability. For instance, an investigation of anti-influenza benzenesulfonamides revealed that while early leads had poor stability, optimized compounds showed significantly improved stability in both human and mouse liver microsomes. nih.gov Another study on antileishmanial benzenesulfonamides also highlighted metabolic stability as a key challenge, with some heterocyclic aromatic sulfonamides showing poor stability. rsc.org These assays measure the rate at which the parent compound is consumed over time, often reported as a half-life (t½) or intrinsic clearance (CLint). This information is vital for predicting in vivo clearance and guiding further chemical modifications to enhance metabolic endurance.
| Compound Series | Test System | Key Findings |
| Anti-influenza benzenesulfonamide (Compound 28) | Human Liver Microsomes | HLM of 6.6 mL/min/kg |
| Anti-influenza benzenesulfonamide (Compound 28) | Mouse Liver Microsomes | MLM of 37.2 mL/min/kg |
| Antileishmanial benzenesulfonamides | Mouse & Human Microsomes | Heterocyclic derivatives led to poor stability. rsc.org |
This table provides examples of metabolic stability data for benzenesulfonamide derivatives in liver microsome assays. nih.gov
Membrane Permeability and Transport Studies
For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. Membrane permeability is a primary determinant of this process. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov
While specific data for this compound is limited, studies on related sulfonamides provide insight. Predictive ADMET studies on certain benzenesulfonamide series have suggested good Caco-2 permeability, indicating a high potential for oral absorption. rsc.org The permeability of a compound is typically reported as an apparent permeability coefficient (Papp). A high Papp value suggests that the compound can efficiently cross the intestinal barrier. These assays also help identify if a compound is a substrate for efflux transporters, such as P-glycoprotein, which can actively pump drugs out of cells and limit absorption. rsc.org
Protein Binding Characteristics
Once in the bloodstream, drugs can bind to plasma proteins, such as albumin and alpha-1 acid glycoprotein. wikipedia.org This binding is typically reversible, and it is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues, be metabolized, and be excreted. wikipedia.orgresearchgate.net Therefore, determining the extent of plasma protein binding (PPB) is a critical component of pre-clinical evaluation.
| Compound Class | Species | Method/Finding |
| Benzenesulfonamide (BZS) Perforin (B1180081) Inhibitors | Murine | >99% binding to plasma proteins |
| Various Drugs | Human | Equilibrium Gel Filtration with LC-MS/MS is a robust method for highly bound drugs. nih.gov |
This table summarizes findings related to the plasma protein binding of benzenesulfonamide derivatives.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand and predict the interaction between a ligand and a protein's binding site.
Prediction of Ligand-Target Binding Poses
No specific studies detailing the prediction of binding poses for 3-(methylamino)benzene-1-sulfonamide (B6257821) hydrochloride with any biological target were identified in the reviewed literature. Such a study would typically involve the use of software like AutoDock, Glide, or GOLD to predict how the molecule orients itself within the active site of a target protein, providing insights into the specific atomic interactions that stabilize the complex.
Assessment of Binding Affinities
Similarly, there is a lack of published data on the computationally assessed binding affinities, such as binding energy values (e.g., in kcal/mol), for 3-(methylamino)benzene-1-sulfonamide hydrochloride with specific biological targets. Binding affinity assessment is a critical component of molecular docking that helps in ranking potential drug candidates by estimating the strength of the interaction between the ligand and the target.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic evolution of a system over time, providing a more realistic representation of biological systems compared to static docking models.
Conformational Flexibility of Ligands and Binding Sites
No molecular dynamics simulation studies were found that specifically investigate the conformational flexibility of this compound or the binding sites of its potential targets. Such simulations would provide valuable information on how the ligand and protein adapt to each other upon binding and the stability of the resulting complex over time.
Dynamic Interactions with Target Proteins
There is no available research detailing the dynamic interactions of this compound with any target proteins as revealed by molecular dynamics simulations. This type of analysis would typically examine the stability of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions over the course of the simulation, offering a deeper understanding of the binding mechanism.
Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis)
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide insights into molecular reactivity, stability, and spectroscopic properties.
An analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a common quantum chemical calculation that helps in understanding the electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining molecular reactivity and stability.
A thorough search of the scientific literature did not yield any studies that have performed quantum chemical calculations, including HOMO/LUMO analysis, specifically for this compound. Such calculations would be valuable for characterizing its electronic properties and potential reactivity.
Virtual Screening and De Novo Drug Design
The benzenesulfonamide (B165840) scaffold, a core component of "this compound," is a versatile and privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active compounds makes it an attractive starting point for computational drug discovery efforts, including virtual screening and de novo drug design. These in silico techniques leverage the structural and chemical properties of the benzenesulfonamide moiety to identify novel and potent modulators of various biological targets.
Virtual screening campaigns often utilize large compound libraries to identify potential hits that share key pharmacophoric features with known active molecules. The benzenesulfonamide group, with its distinct hydrogen bond donor and acceptor capabilities and its rigid aromatic ring, frequently serves as a critical anchor for binding to target proteins. For instance, in the search for novel enzyme inhibitors, the sulfonamide moiety is a well-established zinc-binding group, a feature exploited in the design of inhibitors for metalloenzymes like carbonic anhydrases and matrix metalloproteinases.
In a typical virtual screening workflow, a three-dimensional model of the target protein's active site is used to dock and score a library of compounds. The benzenesulfonamide core of molecules like "this compound" would be expected to form key interactions with the protein. Computational models can predict the binding affinity and pose of each compound, allowing for the prioritization of candidates for experimental testing. The methylamino group and the substitution pattern on the benzene (B151609) ring provide additional points for chemical diversification, influencing selectivity and potency.
The following is a hypothetical representation of data from a virtual screening campaign targeting a generic kinase, illustrating how derivatives of a benzenesulfonamide scaffold might be ranked based on their predicted binding affinities.
Interactive Data Table: Hypothetical Virtual Screening Results for Benzenesulfonamide Analogs
| Compound ID | Scaffold | R1 Group | R2 Group | Predicted Binding Affinity (kcal/mol) |
| VSC-001 | Benzenesulfonamide | 3-methylamino | H | -7.8 |
| VSC-002 | Benzenesulfonamide | 4-fluoro | H | -7.5 |
| VSC-003 | Benzenesulfonamide | 3-methylamino | 4-chloro | -8.2 |
| VSC-004 | Benzenesulfonamide | 3-amino | H | -7.6 |
| VSC-005 | Benzenesulfonamide | 3-methylamino | 4-methoxy | -8.0 |
| VSC-006 | Benzenesulfonamide | 4-chloro | H | -7.3 |
This table is for illustrative purposes and does not represent actual experimental data.
De novo drug design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific target. The "this compound" structure can serve as a valuable fragment or starting point in this process. Fragment-based de novo design might begin with the benzenesulfonamide core placed optimally within the target's binding site. Algorithms would then explore the addition of various chemical functionalities to "grow" the fragment into a larger, more potent molecule.
For example, starting with the 3-(methylamino)benzene-1-sulfonamide scaffold, a de novo design algorithm could explore a multitude of chemical substitutions at different positions on the benzene ring. The goal is to identify novel chemical entities with improved binding characteristics. This process is guided by scoring functions that estimate the binding free energy of the newly designed molecules.
Below is a conceptual table showcasing potential molecules that could be generated through a de novo design approach using the benzenesulfonamide scaffold.
Interactive Data Table: Hypothetical De Novo Designed Benzenesulfonamide Derivatives
| Design ID | Scaffold | R1 Substitution | R2 Substitution | Predicted Target | Predicted Improvement |
| DND-01 | Benzenesulfonamide | 3-(methylamino)-4-hydroxy | H | Carbonic Anhydrase II | Increased H-bonding |
| DND-02 | Benzenesulfonamide | 3-(cyclopropylamino) | H | Kinase A | Improved hydrophobic interactions |
| DND-03 | Benzenesulfonamide | 3-(methylamino) | 4-(1H-pyrazol-4-yl) | p38 MAPK | Enhanced selectivity |
| DND-04 | Benzenesulfonamide | 3-(ethylamino)-5-fluoro | H | CXCR4 | Altered electrostatic potential |
| DND-05 | Benzenesulfonamide | 3-(methylamino) | 4-(morpholinomethyl) | Hepatitis B Capsid | Increased solubility and potency |
This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) studies are also frequently employed for benzenesulfonamide derivatives. nih.govtandfonline.comchemijournal.com These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By analyzing the physicochemical properties that contribute to activity, QSAR models can guide the design of more potent analogs. For the benzenesulfonamide class, descriptors such as molecular weight, lipophilicity (logP), and electronic properties of the substituents on the aromatic ring are often found to be critical for their inhibitory activity against various targets. nih.gov
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of 3-(methylamino)benzene-1-sulfonamide (B6257821) hydrochloride, utilizing the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between 6.5 and 8.0 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is anticipated to be a singlet in the range of 8.78 to 10.15 ppm. rsc.org The methylamino group would present a signal for the N-H proton and a signal for the methyl (CH₃) protons. The hydrochloride form of the compound would likely cause the amine protons to appear as broad signals at a lower field.
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of 110-150 ppm. rsc.org The methyl carbon of the methylamino group would appear further upfield.
Predicted NMR Data
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 8.0 | 110 - 150 |
| SO₂NH | 8.8 - 10.2 | N/A |
| NH(CH₃) | Variable (broad) | N/A |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-(methylamino)benzene-1-sulfonamide hydrochloride would exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected vibrational frequencies include:
N-H Stretching: The sulfonamide (SO₂NH) and methylamino (NHCH₃) groups will show N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) is characterized by strong, distinct asymmetric and symmetric stretching bands, usually found near 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the methyl group's C-H stretching will be just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration for the aromatic C-N bond is typically observed in the 1250-1350 cm⁻¹ range.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine & Sulfonamide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Methyl) | Stretching | <3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 |
| C-N (Aromatic Amine) | Stretching | 1250 - 1350 |
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by the compound, providing information about its electronic transitions and conjugation. Benzenesulfonamide (B165840) derivatives are known to absorb UV radiation. researchgate.net The absorption spectrum is influenced by the chromophores present, namely the substituted benzene ring. Studies on metanilamide (3-aminobenzenesulfonamide), a close structural analog, can provide insight into the expected UV absorption profile. science-softcon.de The presence of the amino and methylamino groups as auxochromes on the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzenesulfonamide. The analysis of similar compounds suggests absorption maxima may be observed around 200-220 nm and 260-280 nm. researchgate.net
Fluorescence spectrometry can be employed to investigate the compound's ability to emit light after absorbing it. While not all molecules fluoresce, many aromatic compounds, including some benzenesulfonamide derivatives, exhibit fluorescence. researchgate.net The fluorescence properties, including excitation and emission wavelengths and quantum yield, are highly dependent on the molecular structure and the solvent environment. For related benzenesulfonamide compounds, excitation has been reported at wavelengths such as 259 nm and 330 nm, with emission observed at around 379 nm. researchgate.net Derivatization of the core structure can significantly enhance fluorescence intensity.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are vital for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for quantifying it. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this class of compounds.
A validated RP-HPLC method would involve a C8 or C18 stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. wu.ac.th The separation of isomers can be challenging and may require specialized columns, such as those capable of π-π interactions (e.g., phenyl-based columns), to achieve adequate resolution. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, for instance, around 265 nm. wu.ac.th
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or similar C18/Phenyl column wu.ac.thresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer and acetonitrile/methanol wu.ac.th |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detection | UV at ~265 nm wu.ac.th |
| Injection Volume | 5-20 µL wu.ac.th |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC)
Gas Chromatography is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For the analysis of sulfonamides like this compound, which have limited volatility, derivatization is typically a necessary prerequisite to convert the polar analyte into a more volatile and thermally stable derivative.
The process involves introducing a gaseous mobile phase carrying the analyte through a stationary phase within a column. The separation is based on the differential partitioning of the analyte between the two phases. N-methylation is a common derivatization technique for sulfonamides, enhancing their volatility for GC analysis. nih.gov
Capillary columns are standard in modern GC, offering high resolution. Following separation, a detector is used for quantification. The Flame Ionization Detector (FID) is common for organic compounds, while a Mass Spectrometer (MS) provides both quantification and structural identification. Atomic emission detection has also been utilized, allowing for characterization based on the elemental ratios of carbon, nitrogen, and sulfur. nih.gov
Table 1: Typical GC Parameters for Sulfonamide Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., HP-1 MS, ZB-5 MS) mdpi.commdpi.com |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium or Hydrogen researchgate.net |
| Temperature Program | Ramped, e.g., 100 °C to 300 °C at 10 °C/min |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) mdpi.com |
| Derivatization | Often required (e.g., methylation) nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used, simple, and rapid technique for the separation and qualitative identification of compounds. It is particularly useful for monitoring reaction progress and assessing the purity of a sample. In the context of sulfonamides, TLC is effective for separating mixtures and identifying individual components. nih.gov
The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. silicycle.com
After development, the separated spots are visualized. Since most sulfonamides are colorless, visualization is often achieved by exposing the plate to UV light or by spraying it with a reagent like fluorescamine, which reacts with primary amines to produce fluorescent derivatives. tandfonline.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds.
Table 2: Example TLC Systems for Sulfonamide Separation
| Stationary Phase | Mobile Phase (Solvent System) | Visualization |
|---|---|---|
| Silica Gel F254 | Chloroform-Methanol (89:11) researchgate.net | UV Light (254 nm) |
| Silica Gel | Chloroform-n-Heptane-Ethanol (3:3:3) researchgate.net | UV Light / Staining Reagent |
Mass Spectrometry for Structural Elucidation and Metabolite Identification
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds, including this compound. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying metabolites in complex biological matrices. nih.govnih.gov
In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. benthamdirect.comingentaconnect.com
Tandem mass spectrometry (MS/MS) is used for structural elucidation. A specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Aromatic sulfonamides exhibit characteristic fragmentation pathways, including:
Loss of SO₂: A common fragmentation involves the elimination of a sulfur dioxide molecule. nih.gov
Cleavage of the S-N bond: The bond between the sulfur and the nitrogen of the sulfonamide group can break.
Cleavage of the C-S bond: The bond between the benzene ring and the sulfur atom can cleave, often leading to characteristic ions at m/z 92, 108, and 156 for the sulfanilamide (B372717) core. researchgate.net
For metabolite identification, LC-MS is the method of choice. acs.org Biological samples are analyzed to find compounds that produce the characteristic sulfonamide fragment ions. Common metabolic transformations for sulfonamides include N-acetylation and hydroxylation of the aromatic ring. researchgate.net
Table 3: Common Mass Fragments for Aromatic Sulfonamides
| m/z Value | Proposed Fragment Identity |
|---|---|
| 156 | [H₂N-C₆H₄-SO₂]⁺ |
| 108 | [H₂N-C₆H₄-S]⁺ |
| 92 | [H₂N-C₆H₄]⁺ |
X-ray Crystallography for Ligand-Protein Complex Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including how a ligand like a sulfonamide binds to its protein target. This technique provides unparalleled detail about the specific molecular interactions that govern binding, which is fundamental for structure-based drug design. nih.govmdpi.com
The process requires growing a high-quality crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. By analyzing the positions and intensities of these spots, an electron density map of the molecule can be calculated. A detailed atomic model of the protein and the bound ligand is then built into this map and refined. nih.gov
The resulting structure reveals the precise orientation of the sulfonamide within the protein's active site. It allows for the detailed analysis of:
Coordination Bonds: For metalloenzymes like carbonic anhydrase, the structure shows the coordination between the sulfonamide nitrogen and the metal ion (e.g., Zn²⁺) in the active site. nih.gov
Hydrogen Bonds: The specific hydrogen bond donors and acceptors on both the ligand and the protein are identified, revealing key stabilizing interactions. chemrxiv.org
Hydrophobic Interactions: The structure shows how nonpolar parts of the ligand interact with hydrophobic pockets in the protein. acs.org
This information is crucial for understanding the basis of binding affinity and selectivity and for designing new molecules with improved properties. nih.gov
Table 4: Key Interactions Revealed by X-ray Crystallography of Sulfonamide-Protein Complexes
| Type of Interaction | Description | Example |
|---|---|---|
| Coordination Bond | Interaction between the deprotonated sulfonamide nitrogen and a metal cofactor. | N-Zn²⁺ in Carbonic Anhydrase nih.gov |
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Sulfonamide O/N with protein backbone NH or CO groups chemrxiv.org |
| Hydrophobic Contact | Interaction between nonpolar groups to minimize contact with water. | Benzene ring of the ligand in a hydrophobic protein pocket acs.org |
| Halogen-π Interaction | Noncovalent interaction between a halogen atom and an aromatic ring. | Aryl-Cl with π-system of a Histidine residue chemrxiv.org |
Biophysical Assays for Binding and Inhibition
Biophysical assays are essential for quantifying the interaction between a compound and its biological target. They provide critical data on binding affinity, thermodynamics, and stability, which are used to characterize and optimize potential drug candidates.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a gold-standard technique for directly measuring the thermodynamics of binding interactions in solution. It provides a complete thermodynamic profile of the binding event in a single experiment, without the need for labeling or immobilization. tandfonline.commdpi.com
In an ITC experiment, a solution of the ligand is titrated into a solution of the target protein at a constant temperature. The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) upon binding. tandfonline.com The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.
Fitting this binding isotherm yields several key thermodynamic parameters:
Dissociation Constant (Kd): A measure of binding affinity. Lower Kd values indicate stronger binding.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting changes in bonding.
Stoichiometry (n): The number of ligand molecules that bind to one protein molecule.
From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full understanding of the driving forces behind the binding interaction. tandfonline.com
Table 5: Thermodynamic Parameters Determined by ITC for a Hypothetical Sulfonamide-Protein Interaction
| Parameter | Symbol | Typical Value | Interpretation |
|---|---|---|---|
| Dissociation Constant | Kd | 100 nM | High binding affinity |
| Enthalpy Change | ΔH | -35 kJ/mol | Favorable enthalpic contribution (exothermic) |
| Entropy Change | TΔS | -5 kJ/mol | Unfavorable entropic contribution |
| Gibbs Free Energy | ΔG | -40 kJ/mol | Spontaneous binding process |
Fluorescent Thermal Shift Assay (FTSA)
The Fluorescent Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method for measuring ligand binding by monitoring the thermal stability of a target protein. nih.govmontclair.edu The principle is that the binding of a ligand generally stabilizes the protein structure, leading to an increase in its melting temperature (Tm). nih.gov
The assay is performed by heating the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of the ligand. The dye is quenched in an aqueous environment but fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds. As the temperature increases, the protein unfolds, causing a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). researchgate.net
The binding of a ligand stabilizes the folded state, meaning more thermal energy is required to unfold it. This results in a positive shift in the Tm (ΔTm). The magnitude of this shift is dependent on the ligand concentration and its binding affinity (Kd). By measuring the ΔTm at various ligand concentrations, a binding curve can be generated and fitted to determine the dissociation constant. researchgate.netnih.gov This technique is widely used to screen compound libraries and to validate binding for potential inhibitors. nih.gov
Table 6: Example FTSA Data for a Sulfonamide Binding to a Target Protein
| Ligand Concentration (µM) | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
|---|---|---|
| 0 (Control) | 50.0 | 0.0 |
| 1 | 51.5 | 1.5 |
| 10 | 54.0 | 4.0 |
| 50 | 56.8 | 6.8 |
Future Research Directions and Conceptual Therapeutic Applications
Development of Highly Selective Inhibitors
The benzenesulfonamide (B165840) core is a privileged structure known to interact with a variety of enzymes, most notably carbonic anhydrases (CAs) and protein tyrosine kinases (PTKs). The future development of inhibitors from the 3-(methylamino)benzene-1-sulfonamide (B6257821) scaffold will focus on achieving high selectivity for specific enzyme isoforms, which is crucial for minimizing off-target effects.
Researchers can systematically modify the methylamino group to introduce different substituents that can form specific interactions with amino acid residues unique to the target enzyme's active site. For instance, in the development of sirtuin-2 (SIRT2) inhibitors for neurodegenerative diseases like Huntington's, analogues of 3-(benzylsulfonamido)benzamides have been synthesized and tested to optimize potency and selectivity over other sirtuin isoforms like SIRT1 and SIRT3. Similarly, by exploring derivatives of the 3-(methylamino)benzene-1-sulfonamide core, it may be possible to develop selective inhibitors for other therapeutic targets, such as the voltage-gated sodium channel Naᵥ1.7, a promising target for next-generation analgesics.
Structure-activity relationship (SAR) studies will be pivotal in guiding these modifications. By comparing the inhibitory activity of a library of derivatives, researchers can deduce which chemical modifications enhance selectivity. For example, studies on diarylamide compounds revealed that the placement of a sulfonamide group at the meta-position of the benzene (B151609) ring, as in the title compound, results in the highest biological activity for urea (B33335) transporter (UT) inhibition.
Table 1: Conceptual Selectivity of Inhibitors Derived from the 3-Aminobenzenesulfonamide Scaffold
| Target Enzyme | Rationale for Selectivity | Potential Therapeutic Area |
|---|---|---|
| Carbonic Anhydrase IX (CA IX) | Exploiting differences in the active site compared to cytosolic isoforms (CA I, II) to design derivatives that bind specifically to the tumor-associated isoform. | Oncology |
| Sirtuin-2 (SIRT2) | Modifying the scaffold to interact with unique residues in the SIRT2 active site, avoiding interaction with SIRT1 and SIRT3. | Neurodegenerative Diseases |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Designing derivatives to fit into the specific hinge region of the VEGFR-2 active site, a key player in angiogenesis. | Oncology |
Multi-Targeted Ligand Design Strategies
Complex diseases such as cancer, diabetes, and neurodegenerative disorders often involve multiple biological pathways. This complexity has spurred interest in multi-targeted ligands, or polypharmacology, where a single molecule is designed to interact with several targets simultaneously. The 3-(methylamino)benzene-1-sulfonamide scaffold is an excellent starting point for such strategies due to its adaptable structure.
One approach involves creating hybrid molecules where the sulfonamide portion targets one enzyme, while a different pharmacophore, attached via the methylamino group, targets another. For example, researchers have designed pteridine–sulfonamide conjugates as dual inhibitors of carbonic anhydrases and dihydrofolate reductase for potential antitumor activity. Following this logic, the 3-(methylamino)benzene-1-sulfonamide core could be linked to other bioactive scaffolds like triazoles or pyrazoles to create novel multi-targeted agents. For instance, a series of novel sulfonamide derivatives linked to heterocyclic moieties showed promise as multi-target antidiabetic agents by inhibiting both α-glucosidase and α-amylase.
Exploration of Novel Biological Targets for Sulfonamide Scaffolds
While sulfonamides are well-known inhibitors of targets like carbonic anhydrase and dihydropteroate (B1496061) synthase, the scaffold's versatility suggests it could be adapted for novel biological targets. The increasing resistance of pathogens like Staphylococcus aureus to existing drugs necessitates the discovery of agents with new mechanisms of action. Research is now exploring sulfonamide derivatives that act beyond the classical folate biosynthetic pathway.
The 3-(methylamino)benzene-1-sulfonamide scaffold can be used in high-throughput screening campaigns against a wide array of biological targets to identify new activities. Its derivatives could be tested against emerging targets in oncology, such as specific protein tyrosine kinases involved in tumor growth and angiogenesis, or against enzymes in pathogens that have not been previously targeted by sulfonamides. The structural diversity that can be generated from this starting material makes it a powerful tool for discovering compounds with entirely new pharmacological profiles.
Advances in Synthetic Accessibility and Green Chemistry for Production
The future utility of 3-(methylamino)benzene-1-sulfonamide hydrochloride and its derivatives also depends on efficient and sustainable manufacturing processes. Traditional methods for synthesizing sulfonamides often involve harsh reagents and organic solvents. Modern research is focused on developing "green" synthetic routes that are more environmentally benign.
Recent advancements include the synthesis of sulfonamides in water, which avoids the use of organic bases and simplifies product isolation to filtration. Other innovative methods include solvent-free mechanochemical approaches that use a ball mill and solid reagents, offering a cost-effective and eco-friendly synthesis route. Furthermore, domino reactions catalyzed by reusable nanocatalysts, such as magnetite-immobilized nano-ruthenium, allow for the direct coupling of sulfonamides and alcohols with high selectivity, producing only water as a byproduct. These green chemistry principles will be essential for the large-scale and sustainable production of drugs derived from this scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. These computational tools can be applied to the 3-(methylamino)benzene-1-sulfonamide scaffold to rapidly explore its potential.
ML algorithms can be trained on large datasets of known sulfonamide inhibitors to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual derivatives of 3-(methylamino)benzene-1-sulfonamide before they are synthesized, saving time and resources. AI can screen vast virtual libraries of compounds derived from the scaffold to identify those with the highest predicted binding affinity for a specific target. Furthermore, de novo drug design algorithms can use the scaffold as a starting point to generate entirely new molecular structures with optimized properties for efficacy and safety. By predicting physicochemical properties, toxicity, and metabolic stability, AI can help prioritize the most promising candidates for further development.
Q & A
Q. How can computational modeling guide the optimization of synthetic routes or bioactivity?
- Tools :
- DFT Calculations : Predict reaction energetics for sulfonation and methylation steps .
- QSAR Models : Corrogate structural features (e.g., LogP, polar surface area) with antimicrobial or enzyme-inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
